2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a biphenyl group attached to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of biphenyl derivatives with tetrahydroquinoline precursors. One common method includes the use of Friedel-Crafts alkylation, where biphenyl is reacted with tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which allows for the formation of biphenyl derivatives through the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Biphenyl: A simpler structure with two benzene rings, used in the synthesis of various organic compounds.
Tetrahydroquinoline: A related structure without the biphenyl group, known for its biological activities.
Quinoline: An oxidized form of tetrahydroquinoline, widely studied for its medicinal properties
Uniqueness: 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the biphenyl and tetrahydroquinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C21H19N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h1-13,21-22H,14-15H2 |
InChI Key |
GWYGPQGWIFPKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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